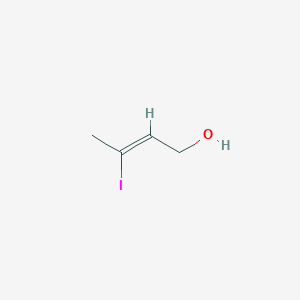

3-Iodobut-2-en-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ヨードブト-2-エン-1-オールは、分子式C₄H₇IOの有機化合物です。これはハロゲン化アルコールであり、特にブテノールのヨウ素化誘導体です。

準備方法

合成経路と反応条件

3-ヨードブト-2-エン-1-オールは、いくつかの方法で合成することができます。一般的なアプローチの1つは、ヨウ素と水の系を用いたアルキリデンシクロプロパンのヨードヒドロキシル化です。 この方法は、目的の生成物を中程度から優れた収率で生成することができます 。 別の方法は、チタノセンジクロリドの存在下で、2-ブチン-1-オールをイソブチルマグネシウムクロリドと反応させ、続いてヨウ素化を行う方法です .

工業生産方法

環境に優しく原子効率の高い酸化剤と、望ましい溶媒または無溶媒プロトコルを使用すると、製造プロセスのグリーンケミカルプロファイルを向上させることができます .

化学反応の分析

反応の種類

3-ヨードブト-2-エン-1-オールは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、対応するカルボニル化合物に酸化することができます。

還元: ヨウ素原子は、ブテノール誘導体を形成するように還元することができます。

置換: ヨウ素原子は、ハロゲン化物やアミンなどの他の求核剤で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤を使用することができます。

置換: 求核置換反応は、ヨウ化ナトリウム (NaI) や炭酸カリウム (K₂CO₃) などの試薬を用いて行うことができます。

生成される主な生成物

酸化: 主な生成物は、アルデヒドやケトンなどのカルボニル化合物です。

還元: 主な生成物は、ブテノール誘導体です。

置換: 主な生成物は、使用された求核剤によって異なり、さまざまな置換ブテノール誘導体が得られます。

科学的研究の応用

3-ヨードブト-2-エン-1-オールは、科学研究でいくつかの用途があります。

化学: 有機合成、特に複雑な分子や天然物の合成において、ビルディングブロックとして使用されています.

生物学: ハロゲン化化合物を含む生物学的経路やメカニズムの研究に使用することができます。

作用機序

3-ヨードブト-2-エン-1-オールの作用機序は、ハロゲン化アルコールとしての反応性に関係しています。ヨウ素原子は、求核置換などのさまざまな化学反応に関与することができ、一方、ヒドロキシル基は酸化または還元を受けることができます。 これらの反応により、この化合物はさまざまな分子標的や経路と相互作用することができ、有機合成において汎用性の高い試薬となっています .

6. 類似の化合物との比較

類似の化合物

4-ヨードブト-3-エン-1-オール: 反応性や用途が類似した別のヨウ素化ブテノール.

3-ヨード-2-プロピニルブチルカルバメート: ハロゲン化が類似しているが、官能基や用途が異なる化合物.

独自性

3-ヨードブト-2-エン-1-オールは、ヨウ素原子とブテノール骨格を組み合わせた独特の構造のため、ユニークです。 この組み合わせは、さまざまな化学反応において独自の反応性と汎用性を提供し、有機合成や研究において貴重な化合物となっています .

類似化合物との比較

Similar Compounds

4-Iodobut-3-en-1-ol: Another iodinated butenol with similar reactivity and applications.

3-Iodo-2-propynyl butylcarbamate: A compound with similar halogenation but different functional groups and applications.

Uniqueness

3-Iodobut-2-en-1-ol is unique due to its specific structure, which combines an iodine atom with a butenol backbone. This combination provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and research .

特性

CAS番号 |

35761-83-2 |

|---|---|

分子式 |

C4H7IO |

分子量 |

198.00 g/mol |

IUPAC名 |

(Z)-3-iodobut-2-en-1-ol |

InChI |

InChI=1S/C4H7IO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2- |

InChIキー |

FGVPOVUNPAAFPT-RQOWECAXSA-N |

異性体SMILES |

C/C(=C/CO)/I |

正規SMILES |

CC(=CCO)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B12286617.png)

![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)

![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)